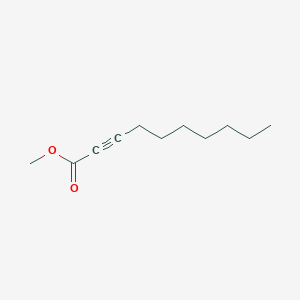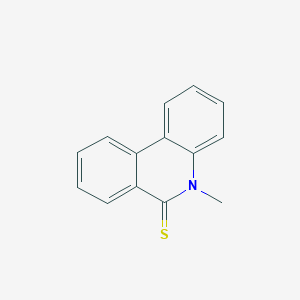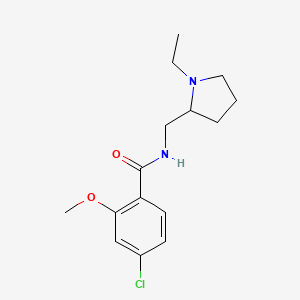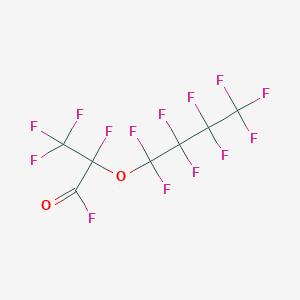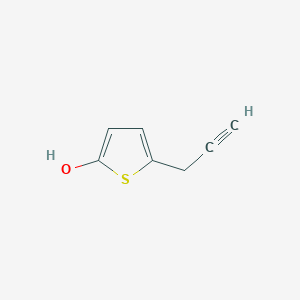
1-(Triethylstannyl)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Triethylstannyl)-1H-pyrrole-2,5-dione is an organotin compound that features a pyrrole ring substituted with a triethylstannyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. The presence of the triethylstannyl group in this compound imparts unique chemical properties that make it valuable for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Triethylstannyl)-1H-pyrrole-2,5-dione typically involves the reaction of a pyrrole derivative with a triethylstannyl reagent. One common method is the stannylation of pyrrole-2,5-dione using triethylstannyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale stannylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Triethylstannyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The triethylstannyl group can be oxidized to form organotin oxides.
Reduction: The compound can be reduced to form the corresponding pyrrole derivative.
Substitution: The triethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides, amines, or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Organotin oxides and pyrrole derivatives.
Reduction: Reduced pyrrole derivatives.
Substitution: Various substituted pyrrole compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Triethylstannyl)-1H-pyrrole-2,5-dione has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(Triethylstannyl)-1H-pyrrole-2,5-dione involves the interaction of the triethylstannyl group with molecular targets. The stannyl group can participate in coordination with metal centers, facilitating catalytic reactions. Additionally, the compound can undergo redox reactions, influencing its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Trimethylstannyl)-1H-pyrrole-2,5-dione: Similar structure but with a trimethylstannyl group instead of triethylstannyl.
1-(Tributylstannyl)-1H-pyrrole-2,5-dione: Contains a tributylstannyl group, offering different steric and electronic properties.
1-(Triethylsilyl)-1H-pyrrole-2,5-dione: Features a triethylsilyl group, providing a comparison between stannyl and silyl substituents.
Uniqueness
1-(Triethylstannyl)-1H-pyrrole-2,5-dione is unique due to the specific properties imparted by the triethylstannyl group. This group enhances the compound’s reactivity and stability, making it valuable for specialized applications in synthesis and catalysis.
Eigenschaften
CAS-Nummer |
65284-41-5 |
|---|---|
Molekularformel |
C10H17NO2Sn |
Molekulargewicht |
301.96 g/mol |
IUPAC-Name |
1-triethylstannylpyrrole-2,5-dione |
InChI |
InChI=1S/C4H3NO2.3C2H5.Sn/c6-3-1-2-4(7)5-3;3*1-2;/h1-2H,(H,5,6,7);3*1H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
VTMRVFBBLOYPKG-UHFFFAOYSA-M |
Kanonische SMILES |
CC[Sn](CC)(CC)N1C(=O)C=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


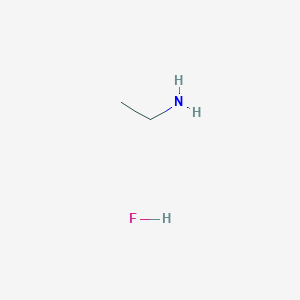
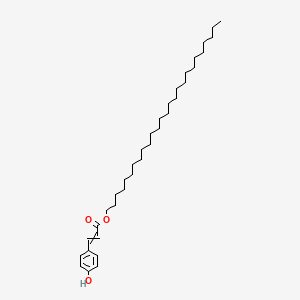





![4-[Bis(2-chloroethyl)amino]-2-chlorobenzaldehyde](/img/structure/B14474996.png)
